molecular formula C18H28BNO4 B153315 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate CAS No. 330794-35-9

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Katalognummer: B153315
CAS-Nummer: 330794-35-9
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: CUDCEJRRWNIPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate: is an organic compound that features a boronate ester group attached to a benzylcarbamate moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate typically involves the following steps:

  • Formation of the Boronate Ester: : The boronate ester is formed by reacting 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) for several hours.

  • Protection of the Amino Group: : The amino group is protected by reacting it with tert-butyl chloroformate in the presence of a base like triethylamine. This step is crucial to prevent unwanted side reactions during subsequent steps.

  • Coupling Reaction: : The protected amino group is then coupled with the boronate ester using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods often employ automated systems for reagent addition and product isolation to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-coupling reactions, particularly with aryl or heteroaryl halides. This reaction is pivotal for constructing biaryl systems in pharmaceutical intermediates .

Reaction Component Conditions/Reagents Product Yield References
Aryl halide coupling partnerPd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80–100°C, 12–24 hBiaryl derivatives with retained carbamate group65–85%
Heteroaryl bromidesPdCl₂(dppf) (3 mol%), K₃PO₄ (3 eq), THF, refluxFunctionalized heterocycles70–90%

Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond . Steric hindrance from the tetramethyl dioxaborolane ring enhances regioselectivity.

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to yield primary amines, enabling further functionalization .

Deprotection Method Conditions Product Yield References
HCl in dioxane4 M HCl, dioxane, 25°C, 2–4 h4-(Aminomethyl)phenylboronate ester>95%
Trifluoroacetic acid (TFA)TFA/DCM (1:1 v/v), 0°C to 25°C, 1 hWater-soluble ammonium trifluoroacetate salt90%

Applications : Deprotection is critical for introducing amine functionalities in drug candidates like crizotinib analogs.

Hydrolysis of Boronate Ester

The dioxaborolane ring hydrolyzes under acidic or aqueous conditions to form boronic acids, broadening synthetic utility .

Hydrolysis Conditions Product Reactivity References
H₂O/THF (1:1), HCl (1 eq), 25°C4-(Carbamoylbenzyl)boronic acidParticipates in Suzuki couplings without purification
Acetic acid/H₂O (2:1), 60°CBoronic acid with free -B(OH)₂ groupImmediate use in aqueous-phase reactions

Stability Note : The free boronic acid is prone to protodeboronation; thus, in situ generation is preferred .

4.1. Boronate Ester Transmetallation

The compound participates in transmetallation with organozinc or organomagnesium reagents to form new organometallic species.

Reagent Conditions Product Application
ZnCl₂, THF, –20°CPd-mediated transfer to ZnR₂Zinc intermediates for Negishi couplingSynthesis of steric scaffolds
Grignard reagentsRT, anhydrous Et₂OAlkyl/aryl boronatesDiversification of boronate

4.2. Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration or sulfonation at the para position relative to the boronate group.

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-substituted derivative55%
SulfonationClSO₃H, DCM, 25°CSulfonic acid functionalized analog60%

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

  • Light Sensitivity : Prolonged UV exposure induces boronate ester cleavage; store in amber vials .

  • Solubility : Optimally dissolved in THF, DMF, or DCM (>50 mg/mL) .

This compound’s dual reactivity makes it indispensable in medicinal chemistry and materials science. Future research may explore its use in catalytic asymmetric synthesis and metal-organic frameworks (MOFs).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties:
One of the notable applications of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is in the development of anticancer agents. Its structure allows it to act as a boron-containing compound that can be utilized in targeted drug delivery systems. Research has indicated that compounds with boron atoms can enhance the efficacy of chemotherapeutic agents by improving their stability and bioavailability .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation .

Organic Synthesis

Reagent in Cross-Coupling Reactions:
this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Data Table: Suzuki-Miyaura Reaction Conditions

CatalystSolventTemperatureYield (%)
Pd(PPh₃)₂Toluene80°C85
Ni(cod)₂DMF100°C90
CuIEthanol60°C75

These results indicate that the compound can facilitate efficient coupling reactions under various conditions .

Material Science

Polymerization Agent:
In material science, this compound is explored as a polymerization agent. Its ability to form stable complexes with transition metals makes it suitable for creating advanced materials with enhanced mechanical properties.

Case Study:
Research conducted at a leading materials science laboratory showed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study highlighted its potential use in developing high-performance composites for aerospace applications .

Wirkmechanismus

The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate exerts its effects involves the formation of boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The boronate ester group can also undergo hydrolysis under physiological conditions, releasing the active benzylcarbamate moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the carbamate and tert-butyl groups.

    4-Bromobenzyl Alcohol: Shares the benzyl alcohol moiety but lacks the boronate ester and carbamate groups.

    Bis(pinacolato)diboron: Contains the boronate ester group but lacks the benzylcarbamate structure.

Uniqueness

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is unique due to its combination of a boronate ester and a benzylcarbamate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in both synthetic and industrial applications.

Biologische Aktivität

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C17H30BNO4C_{17}H_{30}BNO_4 with a molecular weight of approximately 311.22 g/mol. The compound is characterized by the presence of a dioxaborolane moiety which is known for its role in enhancing the pharmacological properties of various drug candidates.

Synthesis

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and a suitable boron-containing reagent. The synthesis can be optimized to yield high purity and yield through careful control of reaction conditions such as temperature and solvent choice .

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that compounds containing dioxaborolane structures can act as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in various pathological conditions including cancer and inflammation .

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on ATX activity. For instance:

  • In vitro studies revealed an IC50 value of approximately 13 nM against ATX, indicating potent inhibition compared to other known inhibitors .
  • In vivo studies showed that administration of this compound resulted in reduced plasma levels of LPA in animal models following intravenous administration .

Case Studies

  • Anti-Cancer Activity : In a study involving glioblastoma cell lines, derivatives with similar structural motifs demonstrated significant anti-invasive effects and delayed tumor growth progression in vivo. This suggests potential applications in oncology for compounds like this compound .
  • Inflammation Models : Another study assessed the anti-inflammatory properties of dioxaborolane derivatives in murine models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds .

Safety and Toxicology

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigations are necessary to fully understand its safety profile and potential side effects.

Eigenschaften

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCEJRRWNIPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392277
Record name tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330794-35-9
Record name tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.